Product packaging for 5-(tert-Butoxy)-2-fluorotoluene(Cat. No.:)

5-(tert-Butoxy)-2-fluorotoluene

Cat. No.: B13708608
M. Wt: 182.23 g/mol
InChI Key: BUSWZZZMCUMCDR-UHFFFAOYSA-N
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Description

5-(tert-Butoxy)-2-fluorotoluene is a useful research compound. Its molecular formula is C11H15FO and its molecular weight is 182.23 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FO B13708608 5-(tert-Butoxy)-2-fluorotoluene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H15FO

Molecular Weight

182.23 g/mol

IUPAC Name

1-fluoro-2-methyl-4-[(2-methylpropan-2-yl)oxy]benzene

InChI

InChI=1S/C11H15FO/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7H,1-4H3

InChI Key

BUSWZZZMCUMCDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)(C)C)F

Origin of Product

United States

Design for Energy Efficiency:conducting Syntheses at Ambient Temperature and Pressure is a Key Goal of Green Chemistry.ossila.comwhile the Palladium Catalyzed Etherification Often Requires Heating, It is Significantly More Energy Efficient Than Processes Requiring Very High Temperatures.organic Chemistry.orgthe Development of More Active Catalysts That Can Operate at or Near Room Temperature is an Active Area of Research That Would Further Enhance the Green Credentials of This Synthesis.

Elucidating Reaction Pathways Involving the tert-Butoxy (B1229062) Group in this compound

The tert-butoxy group, a bulky ether linkage on the aromatic ring of this compound, plays a significant role in the molecule's reactivity, primarily through cleavage reactions that deprotect the resulting phenolic oxygen. The stability of the tert-butyl ether is notable under basic and many nucleophilic conditions; however, it is labile in the presence of strong acids. organic-chemistry.org

The most common reaction pathway involving this group is its acid-catalyzed cleavage to form 4-fluoro-3-methylphenol (B1301873) and a tert-butyl cation. This reaction proceeds via protonation of the ether oxygen, followed by the departure of the stable tertiary carbocation.

Mechanism of Acid-Catalyzed Deprotection:

Protonation: The ether oxygen is protonated by a strong acid (e.g., trifluoroacetic acid, hydrochloric acid), forming an oxonium ion.

Carbocation Formation: The C-O bond cleaves, releasing a stable tert-butyl carbocation and the corresponding phenol (B47542), 4-fluoro-3-methylphenol. The stability of this carbocation is a key driving force for the reaction.

Carbocation Trapping: The tert-butyl carbocation can be trapped by a nucleophile or undergo elimination to form isobutylene (B52900).

The tert-butoxy group can also be involved in radical reactions. The tert-butoxyl radical can be generated under certain conditions, although this is less a reaction of the ether itself and more a consequence of using reagents like tert-butyl peroxide in the presence of the molecule. princeton.edursc.org The tert-butoxyl radical is known to participate in hydrogen atom abstraction or undergo β-scission. princeton.edu

The following table summarizes the general stability of tert-butyl ethers, which is applicable to the tert-butoxy group in this compound.

Reagent/Condition Stability of tert-Butyl Ether
Strong Acids (e.g., HCl, TFA)Labile (Cleavage occurs)
Strong Bases (e.g., LDA, t-BuOK)Stable
Nucleophiles (e.g., RLi, RMgX)Stable
Reducing Agents (e.g., H₂/Pd, LiAlH₄)Stable
Oxidizing Agents (e.g., KMnO₄, CrO₃)Generally Stable

Reactivity of the Fluorine Atom in this compound

The fluorine atom at the C2 position of this compound is primarily involved in nucleophilic aromatic substitution (SNAr) reactions, where it can act as a leaving group. The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanionic intermediate (a Meisenheimer complex), followed by the elimination of the leaving group. libretexts.org

The rate of SNAr reactions is highly dependent on the presence of electron-withdrawing groups positioned ortho and/or para to the leaving group. libretexts.org These groups stabilize the negative charge of the Meisenheimer complex through resonance. In this compound, there are no strong electron-withdrawing groups like nitro groups. The tert-butoxy group is electron-donating by resonance, and the methyl group is weakly electron-donating. This lack of strong electron-withdrawing substituents makes the aromatic ring less activated towards nucleophilic attack compared to compounds like 2,4-dinitrofluorobenzene. libretexts.org

However, the fluorine atom itself has a strong inductive electron-withdrawing effect, which makes the carbon atom it is attached to electrophilic and susceptible to nucleophilic attack. youtube.com In the context of halogens as leaving groups in SNAr reactions, fluoride (B91410) is often a very effective leaving group because its high electronegativity facilitates the initial nucleophilic attack. This is somewhat counterintuitive, as fluoride is a poor leaving group in SN1 and SN2 reactions. In SNAr, the rate-determining step is often the initial attack of the nucleophile, which is accelerated by the electron-withdrawing nature of fluorine. youtube.com

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than the classical two-step pathway, particularly when good leaving groups are involved and the ring is not heavily activated by electron-withdrawing groups. nih.govnih.gov

Aromatic Ring Reactivity and Substituent Effects in this compound Transformations

Substituent Inductive Effect Resonance Effect Overall Effect on EAS Directing Effect
-F (Fluoro)Withdrawing (-I)Donating (+R)Deactivatingortho, para
-O-t-Bu (tert-Butoxy)Withdrawing (-I)Donating (+R)Activatingortho, para
-CH₃ (Methyl)Donating (+I)NoneActivatingortho, para

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. lecturio.com The outcome is determined by the interplay of the substituent effects. The tert-butoxy group is a powerful activating group and directs incoming electrophiles to the positions ortho and para to it. The methyl group is a weaker activating group, also directing ortho and para. The fluorine atom is a deactivator but also an ortho, para-director. uci.edu

The directing influences of the substituents are as follows:

tert-Butoxy group (at C5): Directs to C6, C4, and C2.

Fluorine atom (at C2): Directs to C1, C3, and C5.

Methyl group (at C1): Directs to C2, C4, and C6.

The positions on the ring are C1 (with methyl), C2 (with fluoro), C3, C4, C5 (with tert-butoxy), and C6. The available positions for substitution are C3, C4, and C6.

Position C6: This position is ortho to the powerfully activating tert-butoxy group and para to the methyl group. This position is strongly activated.

Position C4: This position is ortho to the methyl group and para to the tert-butoxy group. This position is also strongly activated.

Position C3: This position is ortho to the fluorine atom and meta to both the tert-butoxy and methyl groups. This position is the least activated.

The powerful activating and directing effect of the tert-butoxy group is expected to dominate. msu.edu Therefore, substitution is most likely to occur at the positions ortho and para to it. Given the steric hindrance from the bulky tert-butoxy group, the para position (C2, which is already substituted) and the ortho positions (C4 and C6) are electronically favored. Between C4 and C6, steric hindrance from the adjacent methyl group at C1 might slightly disfavor substitution at C6. However, the cumulative electronic reinforcement at C6 (ortho to -OtBu, para to -CH₃) and C4 (para to -OtBu, ortho to -CH₃) makes both highly likely sites of substitution. The precise product distribution would depend on the specific electrophile and reaction conditions.

As discussed in section 3.2, nucleophilic aromatic substitution (SNAr) on this molecule would primarily involve the displacement of the fluoride ion. libretexts.org The SNAr mechanism requires stabilization of the intermediate Meisenheimer complex. libretexts.org In this compound, the substituents are not ideal for this stabilization. The tert-butoxy and methyl groups are electron-donating, which destabilizes the negative charge of the intermediate.

Therefore, forcing SNAr on this substrate would require harsh reaction conditions (high temperature, strong nucleophile). The reaction is significantly less favorable than on rings bearing strong electron-withdrawing groups like nitro groups ortho or para to the leaving group. libretexts.orgmsu.edu

Radical Processes and Photochemistry of this compound

Radical reactions involving this compound could be initiated at several sites.

Benzylic Position: The methyl group provides benzylic C-H bonds. These bonds are relatively weak and susceptible to hydrogen atom abstraction by radicals to form a stable benzylic radical. This radical could then participate in further reactions, such as oxidation or halogenation (e.g., with N-bromosuccinimide). The mechanism of side-chain oxidation often involves such benzylic radical intermediates. pressbooks.pub

tert-Butoxy Group: As mentioned, the generation of tert-butoxyl radicals from reagents like di-tert-butyl peroxide can lead to hydrogen abstraction from other molecules. rsc.org It is also conceivable that under photochemical conditions, homolytic cleavage of the aryl C-O bond or the tert-butyl C-O bond could occur, though this would likely require high-energy UV light. The reaction of tert-butoxy radicals with phenolic compounds has been studied, which could be relevant if the ether is cleaved first. capes.gov.br

Aromatic Ring: Radical attack on the aromatic ring itself is another possibility, leading to addition or substitution products, though this is generally less common than electrophilic or nucleophilic substitution pathways unless specific radical initiators are used.

Photochemical reactions could potentially involve the cleavage of the C-F bond or the C-O bond of the ether, but specific studies on the photochemistry of this compound are not widely reported.

Kinetic Studies of this compound Reactions

Nucleophilic Aromatic Substitution (SNAr): The rate of SNAr depends on the nucleophile, the leaving group, and the substituents on the ring. The rate-determining step is typically the formation of the Meisenheimer complex. libretexts.org For this compound, the presence of electron-donating groups would decrease the rate of SNAr compared to a system with electron-withdrawing groups. Kinetic studies would likely show a large activation energy for this reaction. Recent computational and experimental work suggests that kinetic isotope effect studies could be used to determine if the mechanism is concerted or stepwise. nih.gov

A hypothetical kinetic study on the nitration of this compound compared to related compounds might yield the relative rate data shown in the conceptual table below.

Compound Relative Rate of Nitration (Conceptual) Primary Reason for Rate
Benzene (B151609)1Baseline
Fluorobenzene~0.15Deactivating -F group
Anisole (Methoxybenzene)~10,000Strongly activating -OCH₃ group
This compound> 10,000 (estimated)Dominant activating effect of the -O-t-Bu group, slightly offset by the deactivating -F group
2,4-DinitrofluorobenzeneExtremely SlowHeavily deactivated ring due to two -NO₂ groups

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics of this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including this compound. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the molecular framework, connectivity, and spatial arrangement of atoms.

For this compound, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR spectra.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the tert-butoxy group. The aromatic region would display a complex splitting pattern due to spin-spin coupling between the protons themselves and through-space or through-bond coupling with the fluorine atom. The tert-butoxy group would exhibit a sharp singlet, integrating to nine protons, in the upfield region of the spectrum.

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. rsc.org For this compound, distinct signals would be observed for the methyl and quaternary carbons of the tert-butoxy group, as well as for the six aromatic carbons. The carbon atoms on the benzene ring will show splitting due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.), which is a key diagnostic feature. The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the fluorine and tert-butoxy substituents.

¹⁹F NMR: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.govwikipedia.org It provides a direct probe of the fluorine's chemical environment. The spectrum for this compound would show a signal whose chemical shift is characteristic of a fluorine atom attached to an aromatic ring. This signal would likely be split into a multiplet due to coupling with the nearby aromatic protons.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Expected Multiplicity & Coupling
¹H (tert-Butyl) ~1.3 Singlet (s)
¹H (Aromatic) ~6.7 - 7.2 Multiplets (m) due to H-H and H-F coupling
¹H (Methyl) ~2.2 Singlet (s), potentially showing small coupling to ¹⁹F
¹³C (tert-Butyl, CH₃) ~29 Quartet (q) in proton-coupled spectrum
¹³C (tert-Butyl, C) ~78 Singlet (s) in proton-decoupled spectrum
¹³C (Aromatic) ~115 - 160 Doublets (d) or triplets (t) of multiplets due to C-F coupling
¹³C (Methyl) ~15-20 Quartet (q) in proton-coupled spectrum
¹⁹F ~ -110 to -130 Multiplet (m) due to coupling with aromatic protons

Note: These are predicted values based on typical ranges for similar functional groups and may vary depending on solvent and experimental conditions.

Beyond standard one-dimensional NMR, a variety of advanced 2D NMR techniques are crucial for the unambiguous assignment of all signals and for probing the three-dimensional structure of this compound. researchgate.netlibretexts.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. chemicalbook.com For this compound, COSY would reveal the coupling network among the aromatic protons, helping to assign their specific positions on the ring.

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms. whitman.edu An HSQC spectrum would definitively link each aromatic proton signal to its corresponding carbon signal and the tert-butyl protons to the methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. whitman.edu HMBC is particularly powerful for establishing connectivity across quaternary carbons, such as the ether oxygen linkage. For instance, it would show a correlation between the tert-butyl protons and the aromatic carbon at position 5 (C5).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY detects protons that are close to each other in space, regardless of whether they are bonded. chemicalbook.comsigmaaldrich.com This is useful for confirming the substitution pattern. For example, a NOESY spectrum should show a correlation between the protons of the C2-methyl group and the aromatic proton at the C3 position, and between the tert-butoxy protons and the aromatic protons at the C4 and C6 positions.

The application of these advanced NMR methods provides a comprehensive and unambiguous structural assignment for this compound.

Mass Spectrometry Techniques for the Characterization of this compound and its Derivatives

Mass spectrometry (MS) is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. libretexts.orgchemicalbook.com

For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion (M⁺·) peak corresponding to its molecular weight. The presence of the bulky tert-butoxy group is known to direct specific fragmentation pathways. doaj.orgresearchgate.net A major fragmentation process involves the cleavage of the C-O bond, leading to characteristic fragment ions.

Key expected fragmentation pathways include:

Loss of a methyl radical (·CH₃): Cleavage of a methyl group from the tert-butyl moiety to form a stable [M - 15]⁺ ion.

Loss of isobutene: A common rearrangement reaction for tert-butoxy aromatic compounds involves the elimination of a neutral isobutene molecule ((CH₃)₂C=CH₂), resulting in a prominent peak at [M - 56]⁺. This fragment corresponds to the molecular ion of 2-fluoro-5-hydroxytoluene.

Formation of the tert-butyl cation: Cleavage of the ether bond can also lead to the formation of the highly stable tert-butyl cation, (CH₃)₃C⁺, which would give a strong signal at an m/z of 57. doaj.org

Loss of the entire tert-butoxy group: Fragmentation can result in the loss of the ·OC(CH₃)₃ radical, yielding a fragment ion corresponding to fluorotoluene at [M - 73]⁺.

The combination of the molecular ion peak and these characteristic fragment ions provides strong evidence for the structure of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, allowing for the calculation of the elemental formula with high accuracy.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Neutral Loss
182 [C₁₁H₁₅FO]⁺· (Molecular Ion) -
167 [C₁₀H₁₂FO]⁺ ·CH₃
126 [C₇H₇FO]⁺· C₄H₈ (Isobutene)
109 [C₇H₆F]⁺ ·OC(CH₃)₃

Vibrational Spectroscopy (IR, Raman) in the Study of this compound

Vibrational spectroscopy, which includes both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. fiveable.mespectroscopyonline.com These methods are highly effective for identifying the functional groups present in a molecule, making them essential for the characterization of this compound. The IR and Raman spectra are often complementary, as some vibrations may be strong in one technique and weak or absent in the other. spectroscopyonline.com

The spectrum of this compound would be characterized by absorption bands corresponding to its distinct structural features: the substituted toluene core and the tert-butoxy group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹. Aliphatic C-H stretching from the methyl and tert-butyl groups would be observed in the 3000-2850 cm⁻¹ range. youtube.com

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring usually give rise to a series of sharp bands in the 1625-1450 cm⁻¹ region. youtube.comcdnsciencepub.com

C-O Stretching: The C-O stretching vibration of the aryl ether linkage is a key diagnostic peak and is expected to appear as a strong band in the 1270-1200 cm⁻¹ region.

C-F Stretching: The C-F stretching vibration for an aryl fluoride is typically found in the 1270-1100 cm⁻¹ range and is usually a strong absorption. researchgate.netresearchgate.net

CH₃ and C(CH₃)₃ Bending: The bending vibrations of the methyl and tert-butyl groups will produce characteristic bands in the fingerprint region (below 1500 cm⁻¹), such as the symmetric and asymmetric bending modes around 1470-1365 cm⁻¹.

Aromatic C-H Out-of-Plane Bending: Strong bands in the 900-675 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene ring, specific patterns of absorption bands are expected in this region.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Typical Frequency Range (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3100 - 3000 Medium to Weak
Aliphatic C-H Stretch 3000 - 2850 Strong
Aromatic C=C Stretch 1625 - 1450 Medium to Strong
C-H Bending (Alkyl) 1470 - 1365 Medium
C-O Stretch (Aryl Ether) 1270 - 1200 Strong
C-F Stretch (Aryl Fluoride) 1270 - 1100 Strong
Aromatic C-H Out-of-Plane Bend 900 - 675 Strong

Analysis of both IR and Raman spectra, often aided by computational calculations (e.g., DFT), allows for a detailed assignment of the vibrational modes and provides a spectroscopic "fingerprint" for this compound. nih.govnih.gov

X-ray Crystallography and Solid-State Analysis of this compound

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of this compound can be grown, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.netnih.gov

The resulting crystal structure would reveal:

The planarity of the benzene ring.

The precise bond lengths of the C-F, C-O, and C-C bonds, which can offer insights into the electronic effects of the substituents.

The conformation of the tert-butoxy group relative to the plane of the aromatic ring. Due to steric hindrance, the tert-butyl group is expected to be oriented to minimize interactions with the adjacent methyl group and the aromatic ring.

Intermolecular interactions in the solid state, such as van der Waals forces and potential weak C-H···F or C-H···π interactions, which govern the crystal packing.

While no specific crystal structure for this compound is publicly available, data from related structures like 2,4,6-tri-tert-butylphenoxyl radical and 1,3,5-tri(tert-butyl)benzene indicate that the bulky tert-butyl groups significantly influence molecular conformation and crystal packing. rsc.orgresearchgate.net The analysis would provide a detailed picture of the molecule's solid-state architecture.

Chromatographic Methods for Separation and Purity Assessment of this compound

Chromatographic techniques are fundamental for the separation of this compound from reaction mixtures and for the assessment of its purity. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) are applicable.

Gas Chromatography (GC): Given its expected volatility, GC is a suitable method for the analysis of this compound. A nonpolar or mid-polarity capillary column (e.g., DB-5 or DB-17) would likely be used for separation. When coupled with a mass spectrometer (GC-MS), this technique provides both separation and identification of the compound and any impurities. nih.govresearchgate.net The retention time is a characteristic property under specific GC conditions, while the mass spectrum confirms the identity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for the purity assessment of this compound. Reversed-phase HPLC, using a C8 or C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be the standard approach. nih.govnih.gov The presence of the fluorine atom may also allow for the use of specialized fluorinated stationary phases, which can offer unique selectivity for fluorinated compounds. chromatographyonline.com Detection is typically achieved using a UV detector, set to a wavelength where the aromatic ring absorbs, or with a mass spectrometer (LC-MS) for enhanced sensitivity and specificity. nih.gov

These chromatographic methods are essential for quality control, ensuring the compound is isolated in high purity for subsequent use or further study.

Table 4: Summary of Analytical Techniques for this compound

Technique Information Obtained Relevance
1D/2D NMR Connectivity, chemical environment, 3D structure Unambiguous structural confirmation
Mass Spectrometry Molecular weight, elemental formula, fragmentation patterns Structural verification and identification
IR/Raman Spectroscopy Presence of functional groups Confirmation of molecular components
X-ray Crystallography Precise 3D structure in solid state, molecular packing Definitive structural analysis

V. Computational and Theoretical Investigations of 5 Tert Butoxy 2 Fluorotoluene

Quantum Chemical Calculations on the Electronic Structure of 5-(tert-Butoxy)-2-fluorotoluene

Quantum chemical calculations are fundamental to understanding the distribution of electrons within a molecule, which in turn governs its properties and reactivity. These methods solve approximations of the Schrödinger equation to determine molecular orbital energies, electron density, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that determines the electronic structure of a molecule based on its electron density. rsc.orgrsc.org It offers a favorable balance between computational cost and accuracy, making it a standard tool for studying medium-sized organic molecules. rsc.orgnih.gov

A DFT study of this compound would begin with geometry optimization to find the lowest energy structure. This involves calculating the forces on each atom and adjusting their positions until a stable minimum is reached. From this optimized geometry, a wealth of electronic properties can be calculated. Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive.

Furthermore, DFT is used to generate an electrostatic potential (ESP) map, which illustrates the charge distribution on the molecular surface. For this compound, the ESP map would likely show negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating regions susceptible to electrophilic attack, and positive potential (blue) near the hydrogen atoms. rsc.org

Table 1: Illustrative DFT-Calculated Properties for this compound This table presents hypothetical data that would be expected from a DFT calculation (e.g., at the B3LYP/6-311++G(d,p) level of theory) to illustrate typical outputs.

PropertyHypothetical ValueSignificance
Total Energy -658.7 HartreeRepresents the total electronic and nuclear energy of the optimized molecule.
HOMO Energy -6.2 eVEnergy of the highest occupied molecular orbital; related to electron-donating ability.
LUMO Energy -0.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron-accepting ability.
HOMO-LUMO Gap 5.7 eVIndicates electronic excitability and chemical reactivity.
Dipole Moment 2.1 DebyeMeasures the overall polarity of the molecule.

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results, serving as a benchmark for other methods. researchgate.net

An ab initio study of this compound would provide a rigorous analysis of its electronic structure. For instance, MP2 calculations would offer a more accurate description of electron correlation effects, which are important for understanding non-covalent interactions within the molecule, such as those involving the bulky tert-butyl group. Comparing results from different levels of theory (e.g., HF, MP2, and DFT) would validate the computational findings and provide a deeper understanding of the molecule's electronic properties. Studies on substituted anisoles have shown that ab initio methods can effectively rationalize metabolic pathways based on calculated energy differences between substrates and products. nih.govacs.org

Conformational Analysis and Molecular Dynamics Simulations of this compound

The three-dimensional arrangement of atoms in a molecule (conformation) can significantly impact its physical properties and biological activity. The presence of the sterically demanding tert-butoxy (B1229062) group in this compound makes conformational analysis particularly important. upenn.edulibretexts.org

Conformational analysis would involve calculating the energy of the molecule as a function of the rotation around key single bonds, particularly the C(aryl)-O bond and the O-C(tert-butyl) bond. This analysis would likely reveal that the lowest energy conformation places the bulky tert-butyl group oriented away from the tolyl ring to minimize steric hindrance. The rotation of the methoxy (B1213986) group in related anisoles has been studied extensively, showing a preference for a planar conformation where the methyl group is in the plane of the benzene (B151609) ring. researchgate.net For this compound, a similar planarity of the C-O-C bond with the ring might be expected, though distorted by the tert-butyl group.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time. rsc.orgnih.gov An MD simulation of this compound, either in a vacuum or in a solvent, would show how the molecule flexes, vibrates, and rotates at a given temperature. acs.org This would reveal the accessibility of different conformations and the stability of the lowest-energy state, providing a time-averaged picture of the molecule's structure under realistic conditions.

Table 2: Hypothetical Relative Energies of this compound Conformers This illustrative table shows the kind of data a conformational analysis would produce, identifying the most stable arrangement of the tert-butoxy group relative to the fluorotoluene ring.

ConformerDihedral Angle (C4-C5-O-C(tBu))Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum) ~90° (Staggered/Perpendicular)0.0095.5
2 (Transition State) 0° (Eclipsed/Planar)2.501.5
3 (Local Minimum) 180° (Anti-planar)1.803.0

Prediction of Reactivity and Reaction Pathways for this compound through Computational Modeling

Computational modeling can predict how and where a molecule is likely to react. For this compound, this involves identifying the most reactive sites for electrophilic or nucleophilic attack.

DFT-based reactivity descriptors are commonly used for this purpose. The Fukui function, for example, indicates the propensity of an electronic system to change its density when the number of electrons is modified, highlighting sites susceptible to nucleophilic, electrophilic, and radical attack. rsc.org For this compound, the electron-donating tert-butoxy group and the weakly activating methyl group would direct electrophilic attack towards the ortho and para positions relative to the ether linkage, while the electronegative fluorine atom deactivates the ring. Computational models can quantify these competing effects to predict the most likely sites of substitution. scirp.org

Modeling can also be used to map out entire reaction pathways, calculating the energies of reactants, transition states, and products. mdpi.comresearchgate.net This allows for the determination of activation energies, which are critical for predicting reaction rates and understanding reaction mechanisms. For instance, the mechanism of C-H alkylation in substituted anisoles has been elucidated using DFT calculations to map the Gibbs free energy profile of the catalytic cycle. nih.gov

QSAR (Quantitative Structure-Activity Relationship) Approaches in the Context of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of a series of compounds with their biological activity or a physical property. researchgate.netnih.gov While a QSAR study requires data on a set of related molecules, we can discuss how this compound would fit into such a study.

In a QSAR analysis of analogues, various molecular descriptors for each compound would be calculated. These descriptors fall into several categories:

Electronic: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric: Molecular volume, surface area, specific substituent parameters.

Hydrophobic: The partition coefficient (log P), which describes a molecule's distribution between oil and water.

Topological: Indices that describe molecular size, shape, and branching. semanticscholar.org

A statistical model, such as multiple linear regression (MLR), would then be built to create an equation linking these descriptors to the observed activity (e.g., enzyme inhibition). researchgate.net For a series of fluorotoluene or tert-butoxybenzene (B1293632) analogues, a QSAR model could reveal that, for instance, increased hydrophobicity and a specific charge distribution on the aromatic ring are key to enhancing a desired biological effect. The specific values for this compound would serve as one data point in building and validating such a model.

Spectroscopic Property Prediction and Validation for this compound

Computational methods are highly effective at predicting spectroscopic data, such as NMR, IR, and UV-Vis spectra. These predictions are invaluable for confirming the identity of a synthesized compound and for interpreting experimental spectra. researchgate.netacs.org

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. rsc.orgchemrxiv.org The GIAO (Gauge-Including Atomic Orbital) method is typically used to calculate the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. For this compound, this would help assign the specific signals for each of the aromatic protons and carbons, which can be complex due to the combined electronic effects of the substituents. nih.gov

Vibrational (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule. mdpi.com These frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to an experimental FT-IR spectrum. The computed spectrum helps in assigning specific absorption bands to particular functional groups, such as the C-F stretch, the C-O-C ether stretch, and various aromatic C-H and C=C vibrations.

Table 3: Illustrative Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts for this compound This table provides a hypothetical example of how computationally predicted NMR data would be compared to experimental data to validate a structure. Predictions are often scaled for better agreement.

Carbon AtomPredicted Chemical Shift (ppm) (GIAO/DFT)Experimental Chemical Shift (ppm)
C1 (C-CH₃) 119.5118.9
C2 (C-F) 158.2 (d, ¹JCF=245 Hz)157.6 (d, ¹JCF=244 Hz)
C3 (CH) 117.8 (d, ²JCF=18 Hz)117.2 (d, ²JCF=18 Hz)
C4 (CH) 114.0 (d, ³JCF=8 Hz)113.5 (d, ³JCF=8 Hz)
C5 (C-O) 153.1152.7
C6 (CH) 115.2114.8
C(CH₃)₃ 78.978.5
C(CH₃)₃ 28.828.6
Ar-CH₃ 16.5 (d, ⁴JCF=4 Hz)16.2 (d, ⁴JCF=4 Hz)

Vi. Applications of 5 Tert Butoxy 2 Fluorotoluene in Advanced Chemical Synthesis and Materials Science

5-(tert-Butoxy)-2-fluorotoluene as a Building Block in Complex Molecule Synthesis

The utility of this compound as a foundational element in multi-step syntheses is predicated on the distinct reactivity of its functional groups. Chemists can strategically target these sites to introduce new functionalities and build molecular complexity.

The chemical versatility of this compound allows for the generation of several key reagents through straightforward transformations. These derivatives serve as immediate precursors for more complex structures.

The tert-butoxy (B1229062) group can be readily cleaved under acidic conditions to yield 2-fluoro-5-hydroxytoluene. researchgate.netresearchgate.netnumberanalytics.comacs.org This phenolic compound is a valuable precursor for the synthesis of various ethers and esters. The methyl group of the toluene (B28343) moiety is susceptible to oxidation to form a carboxylic acid. ncert.nic.innih.govrsc.orglibretexts.orgorganic-chemistry.org Strong oxidizing agents can convert the methyl group into a carboxyl group, yielding 4-(tert-butoxy)-2-fluorobenzoic acid. Furthermore, the fluorine atom can be displaced through nucleophilic aromatic substitution (SNAr), particularly when the ring is activated by electron-withdrawing groups. nih.govnih.govlibretexts.orgresearchgate.netyoutube.com This reaction allows for the introduction of a wide range of nucleophiles, including amines, alkoxides, and thiolates, at this position.

Starting Material Reaction Derived Reagent Potential Subsequent Reactions
This compoundAcid-catalyzed cleavage2-Fluoro-5-hydroxytolueneEtherification, Esterification, Electrophilic aromatic substitution
This compoundOxidation of methyl group4-(tert-Butoxy)-2-fluorobenzoic acidAmide coupling, Ester formation, Reduction to alcohol
This compound DerivativeNucleophilic Aromatic Substitution5-(tert-Butoxy)-2-(nucleophile)tolueneFurther modification of the introduced nucleophile

The structural motif of a substituted fluorotoluene is present in a number of pharmaceutical compounds. While direct citation of this compound in the synthesis of specific drugs is not prevalent in public literature, its derivatives are logical intermediates for various pharmaceutical classes. For instance, the 2-fluoro-5-hydroxytoluene scaffold, readily accessible from this compound, is a key component in the synthesis of certain enzyme inhibitors and receptor modulators. The strategic introduction of fluorine can enhance metabolic stability and binding affinity of drug candidates. ccspublishing.org.cnresearchgate.netnih.govresearchgate.net

The synthesis of complex pharmaceutical agents often involves the coupling of multiple fragments. A derivative of this compound, for example, could be elaborated into a boronic acid or a halide, which could then participate in cross-coupling reactions to form biaryl structures common in many modern drugs.

The agrochemical industry frequently utilizes fluorinated aromatic compounds to enhance the efficacy and selectivity of herbicides, fungicides, and insecticides. nih.govresearchgate.netst-andrews.ac.uk The introduction of fluorine atoms can significantly alter the physicochemical properties of a molecule, leading to improved biological activity. ccspublishing.org.cn

Derivatives of this compound are potential precursors for a range of agrochemicals. For example, the oxidation of the methyl group to a carboxylic acid, followed by conversion to an amide, could lead to the synthesis of fluorinated benzamide (B126) herbicides. Similarly, the phenolic derivative could be used to synthesize fluorinated ether-based fungicides. The versatility of this building block allows for the creation of a library of compounds for biological screening in the discovery of new crop protection agents.

Exploration of this compound in Polymer and Materials Chemistry

The unique properties conferred by fluorine atoms, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds attractive for applications in materials science. paint.orgresearchgate.net

Following suitable modification, this compound can be envisioned as a precursor to fluorinated monomers. For instance, deprotection of the tert-butoxy group to a phenol (B47542), followed by etherification with an acrylic or styrenic monomer, could yield a polymerizable fluorinated aromatic monomer. Such monomers can be copolymerized with other monomers to tailor the properties of the resulting polymer. The incorporation of fluorinated units can enhance the thermal stability, chemical resistance, and optical properties of the polymer. mdpi.comgoogle.comacs.org

Fluorinated polymers are extensively used in the formulation of functional coatings and films due to their low surface energy, which imparts water and oil repellency. mdpi.comgoogle.comdakenchem.comresearchgate.net These properties are highly desirable for applications such as anti-fouling surfaces, protective coatings, and low-friction films.

Advanced Chemical Transformations Enabled by this compound

Detailed and specific research findings on the direct application of this compound in advanced chemical transformations are not extensively reported in peer-reviewed journals or patents. However, based on the reactivity of its constituent functional groups—the fluoro, tert-butoxy, and methyl-substituted aromatic ring—we can infer its potential utility as an intermediate in multi-step synthetic sequences. The presence of these groups offers a platform for a variety of chemical modifications, making it a hypothetical precursor for more complex molecules.

The tert-butoxy group, for instance, is a well-established protecting group for phenols. Its bulky nature provides steric hindrance, which can direct reactions to other positions on the aromatic ring. Furthermore, it can be cleaved under specific acidic conditions to reveal a hydroxyl group, which can then participate in a wide array of subsequent reactions, such as etherification, esterification, or conversion to a triflate for cross-coupling reactions.

The fluorine atom and the methyl group on the aromatic ring also offer handles for further functionalization. The fluorine atom can influence the acidity of adjacent protons and can be a site for nucleophilic aromatic substitution under certain conditions, although this is generally challenging. The methyl group can be halogenated or oxidized to introduce other functionalities.

Given the lack of specific documented transformations for this compound, the following table outlines hypothetical transformations based on the known reactivity of its functional groups, which could be explored in a research context.

Functional GroupPotential TransformationReagents & ConditionsPotential Product Class
tert-Butoxy GroupDeprotection (Cleavage)Trifluoroacetic acid (TFA), heatPhenols
Aromatic RingElectrophilic Aromatic Substitution (e.g., Nitration)HNO₃/H₂SO₄Nitroaromatics
Methyl GroupBenzylic BrominationN-Bromosuccinimide (NBS), light/radical initiatorBenzyl Bromides
Methyl GroupOxidationKMnO₄, heatCarboxylic Acids

It is important to reiterate that the transformations listed above are speculative and based on general principles of organic chemistry. The actual reactivity and success of these reactions would need to be determined experimentally. The interplay of the electronic effects of the fluorine, methyl, and tert-butoxy groups would significantly influence the regioselectivity and efficiency of these potential transformations. The lack of available research data prevents the presentation of detailed findings such as reaction yields or specific optimized conditions for this particular substrate.

Vii. Environmental and Sustainable Chemistry Aspects of 5 Tert Butoxy 2 Fluorotoluene

Degradation Pathways of 5-(tert-Butoxy)-2-fluorotoluene in Chemical Environments

The degradation of toluene (B28343) is well-documented and often proceeds via oxidation of the methyl group or hydroxylation of the aromatic ring, which can lead to ring cleavage. However, the fluorine atom and the tert-butoxy (B1229062) group in this compound are expected to influence these pathways. The strong carbon-fluorine bond is known for its high stability, making fluorinated compounds generally more resistant to degradation. Lightly fluorinated molecules, however, are expected to break down in the environment, releasing fluoride (B91410) and forming less active organic compounds. societechimiquedefrance.fr

The tert-butoxy group, a bulky ether linkage, may also hinder enzymatic attack, a common mechanism in the biodegradation of organic compounds. While some microorganisms are capable of degrading ethers, the steric hindrance from the tert-butyl group could slow this process significantly.

Potential abiotic degradation pathways could include photodegradation, where the compound is broken down by light, and chemical degradation through reactions with other chemicals in the environment. The aromatic ring system can absorb UV light, potentially leading to the cleavage of the ether bond or the carbon-fluorine bond.

Inferred Potential Degradation Steps:

Initial Attack: The degradation process would likely be initiated by an attack on the least sterically hindered and most reactive sites of the molecule. This could involve the oxidation of the methyl group or hydroxylation of the aromatic ring at positions not occupied by the fluorine or tert-butoxy groups.

Ether Cleavage: The tert-butoxy group could be cleaved through hydrolysis or oxidative processes, yielding 2-fluoro-5-hydroxytoluene and tert-butanol.

Defluorination: The carbon-fluorine bond is generally the most stable part of the molecule. Its cleavage would likely occur at a later stage of degradation, possibly through reductive or oxidative mechanisms, releasing a fluoride ion.

Ring Cleavage: Following the removal or modification of the substituents, the aromatic ring could be opened through oxidative processes, leading to the formation of smaller, more readily biodegradable aliphatic compounds.

It is important to note that these are hypothesized pathways based on the degradation of similar chemical structures. The actual environmental fate of this compound may be more complex and would require dedicated experimental studies to be fully elucidated.

Green Synthesis Strategies for this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. societechimiquedefrance.fr While a specific "green" synthesis for this compound is not explicitly detailed in the literature, several strategies can be applied to make its synthesis more environmentally friendly.

Traditional syntheses of similar aromatic ethers often involve the use of hazardous solvents, such as toluene, and may require harsh reaction conditions. Green chemistry approaches focus on alternatives that are safer and more sustainable.

Key Green Synthesis Strategies:

Safer Solvents: Replacing hazardous solvents is a primary goal of green chemistry. Instead of traditional solvents like toluene, greener alternatives could be employed. cienve.org.twamericanchemistry.com For instance, 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) are considered more environmentally friendly solvents for similar reactions. epa.gov Bio-based solvents like 2,2,5,5-tetramethyloxolane (TMO) have also been developed as potential replacements for toluene. udg.edu

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in smaller amounts and can be recycled, thus minimizing waste. societechimiquedefrance.fr For the synthesis of fluorinated aromatics, methods utilizing copper(II) fluoride as a catalyst have been explored as a greener alternative to traditional fluorination technologies. ucd.ie

Energy Efficiency: Conducting reactions at ambient temperature and pressure can significantly reduce the energy consumption of a chemical process. societechimiquedefrance.fr The development of highly active catalysts can enable reactions to proceed under milder conditions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. societechimiquedefrance.fr This involves choosing reaction pathways that minimize the formation of byproducts.

Biocatalysis: The use of enzymes as catalysts (biocatalysis) offers several advantages, including high selectivity, mild reaction conditions, and a reduced environmental footprint. chemrxiv.orgresearchgate.net While a specific enzyme for the synthesis of this compound has not been identified, the exploration of biocatalytic routes for the formation of the ether linkage or the introduction of the fluorine atom could be a promising area for future research.

Potential Green Synthesis Approach:

A greener synthesis of this compound could involve the reaction of 2-fluoro-5-hydroxytoluene with a tert-butylating agent in the presence of a recyclable catalyst and a green solvent. The use of a solid acid catalyst, for example, could facilitate the reaction and be easily separated from the reaction mixture for reuse.

Green Chemistry PrincipleApplication to this compound Synthesis
Prevention Designing a synthetic route with high yield and selectivity to minimize waste generation.
Atom Economy Utilizing addition reactions where possible to incorporate all reactant atoms into the final product.
Less Hazardous Chemical Syntheses Avoiding the use of highly toxic reagents and solvents.
Safer Solvents and Auxiliaries Replacing traditional solvents like toluene with greener alternatives such as 2-MeTHF, CPME, or TMO.
Design for Energy Efficiency Developing catalytic systems that allow the reaction to proceed at or near ambient temperature and pressure.
Use of Renewable Feedstocks Exploring the possibility of deriving starting materials from renewable sources.
Reduce Derivatives Avoiding the use of protecting groups to reduce the number of synthetic steps and waste.
Catalysis Employing recyclable catalysts, such as solid acids or biocatalysts, instead of stoichiometric reagents.

Lifecycle Analysis Considerations for this compound Production and Use

A lifecycle analysis (LCA) is a comprehensive method for evaluating the environmental impacts of a product throughout its entire life, from raw material extraction to disposal. americanchemistry.com A complete LCA for this compound has not been published, but we can consider the key stages and potential environmental impacts based on the production and use of similar chemicals. nih.gov

Key Lifecycle Stages and Environmental Considerations:

Raw Material Acquisition: The synthesis of this compound requires starting materials that are typically derived from petrochemical feedstocks. societechimiquedefrance.fr The extraction and processing of these raw materials have associated environmental impacts, including greenhouse gas emissions and resource depletion. The fluorine atom is ultimately sourced from minerals like fluorspar (calcium fluoride), and its extraction and conversion to reactive fluorinating agents can be energy-intensive.

Use and Application: this compound is likely used as an intermediate in the synthesis of more complex molecules, such as pharmaceuticals or agrochemicals. During its use, there is a potential for release into the environment through industrial effluents or emissions.

End-of-Life: The final stage of the lifecycle involves the disposal or degradation of the compound and any products containing it. As discussed in the degradation section, lightly fluorinated compounds are expected to break down in the environment. societechimiquedefrance.fr However, the persistence of the C-F bond is a concern, and the ultimate fate of the fluorine atom in the environment needs to be considered. The degradation products of the compound may also have their own environmental impacts.

Potential Environmental Impacts:

Lifecycle StagePotential Environmental Impacts
Raw Material Acquisition Resource depletion (fossil fuels, fluorspar), energy consumption, greenhouse gas emissions.
Manufacturing Energy consumption, generation of hazardous waste, potential for release of volatile organic compounds (VOCs).
Use Potential for release into the environment through industrial processes.
End-of-Life Persistence in the environment, potential for bioaccumulation, formation of degradation products with unknown toxicity.

Improving the sustainability of this compound would involve addressing these impacts at each stage of its lifecycle. This could include the development of more efficient and less hazardous manufacturing processes, the use of renewable feedstocks, and designing the molecule for enhanced biodegradability. societechimiquedefrance.fr

Viii. Future Directions and Emerging Research Avenues for 5 Tert Butoxy 2 Fluorotoluene

Unexplored Reactivity Profiles of 5-(tert-Butoxy)-2-fluorotoluene

The reactivity of this compound has been primarily exploited through established transformations. However, a significant area for future investigation lies in exploring its less conventional reaction pathways. The interplay between the electron-donating tert-butoxy (B1229062) group and the electron-withdrawing fluorine atom creates a unique electronic environment on the aromatic ring, which could be harnessed for novel chemical transformations.

One promising avenue is the exploration of directed ortho-metalation (DoM) . The fluorine atom is a known, albeit moderate, directing group for metalation. researchgate.netuwindsor.cawikipedia.orgorganic-chemistry.org Research could focus on optimizing conditions for the regioselective lithiation or metalation at the C6 position, which is ortho to the fluorine. The bulky tert-butoxy group at the C5 position may sterically influence this process, potentially leading to highly selective functionalization. uwindsor.ca Investigating a variety of organolithium reagents and reaction conditions could unlock new synthetic routes to previously inaccessible derivatives. uwindsor.cawikipedia.org

Furthermore, the potential for C-H activation at the methyl group and the aromatic ring remains largely untapped. Modern catalytic systems, particularly those based on transition metals, could be employed to selectively functionalize these positions. For instance, palladium-catalyzed C-H arylation or amination could provide direct access to a diverse range of derivatives without the need for pre-functionalized starting materials.

The tert-butoxy group itself presents opportunities for deprotection and subsequent derivatization . While its removal to reveal a phenol (B47542) is a standard procedure, exploring selective and mild deprotection methods in the presence of other sensitive functional groups could be a valuable area of study. The resulting phenol could then serve as a handle for a wide array of transformations, including etherification, esterification, and the synthesis of heterocyclic compounds.

Integration of this compound into Novel Synthetic Methodologies

The development of new synthetic methodologies is a cornerstone of organic chemistry. This compound is well-positioned to be integrated into emerging synthetic strategies, such as flow chemistry and photoredox catalysis .

The use of this compound in continuous flow reactors could offer advantages in terms of safety, scalability, and reaction control, particularly for highly exothermic or rapid reactions. Developing flow-based protocols for the nitration, halogenation, or metalation of this compound could streamline the synthesis of key intermediates.

Photoredox catalysis, which utilizes visible light to initiate chemical reactions, opens up new possibilities for the functionalization of this molecule under mild conditions. For example, light-mediated radical reactions could be explored for the selective modification of the methyl group or for the introduction of new substituents onto the aromatic ring.

Advanced Analytical Techniques for this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. While standard analytical techniques are routinely employed, the application of more advanced methods could provide deeper insights. The Spectral Database for Organic Compounds (SDBS) serves as a valuable resource for various spectroscopic data. re3data.orgaist.go.jp

Table 1: Spectroscopic Data for this compound

TechniqueKey Features
¹H NMR The proton NMR spectrum would be expected to show distinct signals for the tert-butyl protons, the methyl protons, and the aromatic protons, with coupling patterns influenced by the fluorine atom. utsouthwestern.edu
¹³C NMR The carbon NMR spectrum would reveal the chemical shifts of all carbon atoms, including the characteristic signals for the tert-butoxy and methyl groups, and the aromatic carbons, with C-F coupling constants providing valuable structural information. chemicalbook.com
¹⁹F NMR Fluorine NMR is a powerful tool for characterizing fluorinated compounds. A single resonance would be expected for the fluorine atom in this compound, and its chemical shift would be sensitive to the electronic environment. cas.cn
Mass Spectrometry High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, confirming its elemental composition. Fragmentation patterns observed in the mass spectrum can offer additional structural information. nih.gov
Infrared (IR) Spectroscopy The IR spectrum would display characteristic absorption bands for the C-H bonds of the alkyl and aromatic groups, the C-O bond of the ether, and the C-F bond. youtube.com

Note: The table is a representation of expected data. Actual spectral data should be consulted from reliable sources like the AIST Spectral Database for Organic Compounds (SDBS).

Future research could involve more sophisticated NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), to unambiguously assign all proton and carbon signals and to study through-space interactions. Solid-state NMR could also be employed to investigate the compound's structure and dynamics in the solid phase.

Role of this compound in Interdisciplinary Research

The unique structural features of this compound make it a valuable building block for the synthesis of molecules with potential applications in various interdisciplinary fields, including medicinal chemistry, agrochemistry, and materials science.

In medicinal chemistry , the introduction of fluorine atoms into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability. The fluorotoluene moiety of this compound can be incorporated into larger molecules to modulate their pharmacological properties. For example, it could be used in the synthesis of novel kinase inhibitors or receptor antagonists. nih.gov

In agrochemistry , fluorinated compounds often exhibit potent herbicidal, insecticidal, or fungicidal activities. This compound could serve as a starting material for the development of new agrochemicals with improved efficacy and environmental profiles.

In materials science , the incorporation of fluorine can impart unique properties to organic materials, such as increased thermal stability, altered electronic properties, and modified surface characteristics. Derivatives of this compound could be explored as components of liquid crystals, organic light-emitting diodes (OLEDs), or functional polymers.

Challenges and Opportunities in the Academic Study of this compound

The academic study of this compound presents both challenges and opportunities. A key challenge is the limited availability of literature focused specifically on this compound's reactivity and applications. Much of the current knowledge is derived from its use as an intermediate in larger synthetic sequences.

This, however, creates a significant opportunity for academic researchers to conduct fundamental studies on its chemical behavior. A systematic investigation of its reaction scope, the development of novel synthetic methods utilizing it as a key starting material, and the exploration of its potential in interdisciplinary research could lead to high-impact publications and a deeper understanding of the chemistry of fluorinated aromatic compounds.

Another opportunity lies in the development of more sustainable and efficient synthetic routes to this compound itself and its derivatives. This could involve the use of greener solvents, catalytic methods, and energy-efficient processes, aligning with the growing emphasis on sustainable chemistry.

Q & A

Q. What are the key synthetic routes for 5-(tert-Butoxy)-2-fluorotoluene, and how do reaction conditions influence regioselectivity?

Synthesis of this compound typically involves:

  • Electrophilic aromatic substitution : Introducing the tert-butoxy group via Friedel-Crafts alkylation using tert-butyl halides and Lewis acids (e.g., AlCl₃). Fluorination can precede or follow this step, depending on directing effects.
  • Cross-coupling reactions : Suzuki-Miyaura coupling using fluorinated aryl boronic acids and tert-butoxy-substituted aryl halides.
  • Protection/deprotection strategies : tert-Butoxy groups are stable under acidic conditions, making them suitable for multi-step syntheses .

Q. Key considerations :

  • Regioselectivity : The electron-withdrawing fluorine atom at position 2 directs electrophiles to the meta (position 5) due to its -I effect.
  • Temperature control : Higher temperatures may lead to isomerization or competing side products (e.g., 4-substituted derivatives) .

Q. How can NMR spectroscopy distinguish positional isomers of tert-butoxy-fluorotoluene derivatives?

  • ¹H NMR :
    • The tert-butoxy group’s singlet (~1.3 ppm, 9H) and fluorine’s deshielding effect on adjacent protons are diagnostic.
    • Coupling patterns (e.g., splitting from fluorine) help identify substituent positions.
  • ¹⁹F NMR :
    • Chemical shifts vary significantly based on substituent proximity. For example, 2-fluorine vs. 4-fluorine environments differ by ~5–10 ppm .

Example : In this compound, the fluorine atom at position 2 causes distinct coupling with aromatic protons at positions 3 and 6, visible in ¹H-¹⁹F coupling constants .

Q. What solvent systems are optimal for purifying this compound?

  • Chromatography : Use silica gel with non-polar eluents (hexane:ethyl acetate, 9:1) due to the compound’s low polarity.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals, as tert-butoxy groups enhance solubility in alcohols .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxy group influence reactivity in fluorinated aromatic systems?

  • Steric hindrance : The bulky tert-butoxy group at position 5 reduces accessibility for electrophilic attack at adjacent positions, favoring reactions at the para position (relative to fluorine).
  • Electronic effects : The tert-butoxy group’s electron-donating (+I) effect counteracts the fluorine’s electron-withdrawing (-I) effect, moderating overall ring reactivity. This balance is critical in designing catalysts for cross-coupling reactions .

Q. Experimental validation :

  • Compare reaction rates of this compound with its methoxy or hydroxy analogs in bromination reactions.
  • Use Hammett plots to quantify substituent effects .

Q. What computational methods are suitable for predicting the stability of this compound in radical reactions?

  • DFT calculations : Assess bond dissociation energies (BDEs) of C–O (tert-butoxy) and C–F bonds to predict cleavage preferences.
  • Molecular dynamics simulations : Model solvent effects on radical intermediates during photodegradation.

Q. Data contradiction example :

  • Experimental studies may show unexpected stability under UV light due to steric shielding of the tert-butoxy group, conflicting with computational predictions. Resolve this by analyzing solvent interactions .

Q. How can isotopic labeling (e.g., ¹⁸F, ¹³C) be applied to study the metabolic fate of this compound in biological systems?

  • Synthesis of labeled analogs :
    • Use [¹⁸F]KF/Kryptofix® for direct fluorination of precursor molecules.
    • Introduce ¹³C at the tert-butoxy group via labeled tert-butanol .
  • Applications :
    • Track metabolic pathways using PET imaging (for ¹⁸F) or NMR-based metabolomics (for ¹³C) .

Q. What strategies mitigate by-product formation during tert-butoxy group introduction in fluorinated toluenes?

  • Kinetic vs. thermodynamic control :
    • Low temperatures (-20°C) favor kinetic products (e.g., 5-substituted isomer) over thermodynamically stable 4-substituted by-products.
  • Catalyst optimization :
    • Use scandium triflate to enhance selectivity in Friedel-Crafts alkylation .

Q. How does the tert-butoxy group affect the photophysical properties of this compound?

  • UV-Vis spectroscopy : The tert-butoxy group red-shifts absorption maxima compared to non-substituted analogs due to increased electron density.
  • Fluorescence quenching : Fluorine’s electronegativity reduces emission intensity, but tert-butoxy’s steric bulk minimizes aggregation-caused quenching (ACQ) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.